n-Methylbutan-2-amine is a secondary aliphatic amine, classified as a sec-butylamine derivative with a methyl group attached to the nitrogen atom. Its chemical formula is C5H13N and its PubChem ID is 111026 PubChem, n-Methylbutan-2-amine: .
Research has identified n-Methylbutan-2-amine as a metabolite observed in cancer cell metabolism. This means it is a small molecule produced by the breakdown of other molecules within cancer cells EMBL-EBI, CHEBI:84267 - N-methylbutan-2-amine: . Studying the presence and levels of n-Methylbutan-2-amine in cancer cells could potentially contribute to the development of diagnostic tools or metabolic pathway investigations.
n-Methylbutan-2-amine is functionally related to sec-butylamine, another secondary aliphatic amine. This suggests that it may share some similar properties and potential applications in research, although further exploration is needed to understand the specific functionalities of n-Methylbutan-2-amine PubChem, n-Methylbutan-2-amine: .
N-Methylbutan-2-amine, with the chemical formula and CAS number 7713-69-1, is classified as a secondary aliphatic amine. It is structurally characterized as sec-butylamine with a methyl group attached to the nitrogen atom. This compound has garnered attention due to its unique chemical properties and biological activities, making it relevant in various fields of research and industry .
N-Methylbutan-2-amine has been identified as a metabolite in cancer metabolism, indicating potential roles in biological pathways associated with tumor growth and development. Its biological activity suggests that it may interact with various biological systems, although specific mechanisms of action remain an area for further research .
The synthesis of N-Methylbutan-2-amine typically involves:
bashsec-butylamine + methyl bromide → N-methylbutan-2-amine + by-products
These methods highlight the compound's versatility in synthetic organic chemistry .
Research into the interactions of N-Methylbutan-2-amine with other compounds has revealed its potential role in metabolic pathways and its reactivity profile. Studies suggest that it may interact with various enzymes and receptors, although detailed interaction studies are still required to elucidate these mechanisms fully .
Several compounds share structural similarities with N-Methylbutan-2-amine. Here are some notable examples:
Compound Name | CAS Number | Structural Similarity |
---|---|---|
N-Ethylbutan-2-amine | 52317-98-3 | Similar carbon chain length |
Methyl-(3-pentyl)-amine hydrochloride | 130985-81-8 | Similar amine structure |
N-Methyl-N-sec-butylamine | 891781-88-7 | Same functional group configuration |
What sets N-Methylbutan-2-amine apart from these compounds is its specific arrangement of substituents on the nitrogen atom and its distinct metabolic roles observed in biological systems. Its ability to act both as a nucleophile and a metabolite gives it unique applications in both synthetic chemistry and biochemistry .